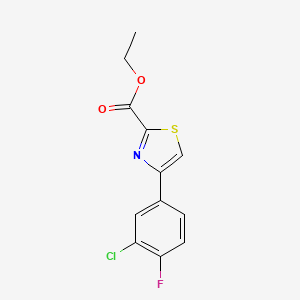

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate

Description

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate is a thiazole-based compound characterized by a 3-chloro-4-fluorophenyl substituent at the 4-position of the thiazole ring and an ethyl ester group at the 2-position. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The 3-chloro-4-fluorophenyl moiety introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name |

ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c1-2-17-12(16)11-15-10(6-18-11)7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEFBKSQCPEGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require mild heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylic acid .

Scientific Research Applications

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate with analogous thiazole carboxylates, focusing on substituent effects, synthetic yields, and implied biological relevance.

Table 1: Key Comparisons of Thiazole Carboxylate Derivatives

Analysis of Substituent Effects:

Electronic Properties: The 3-chloro-4-fluorophenyl group in the target compound combines two electron-withdrawing halogens, likely enhancing electrophilic character and resistance to oxidative metabolism. This contrasts with 4-methoxyphenyl (electron-donating) and trifluoromethyl (strongly electron-withdrawing) groups .

The chloromethyl variant () offers a reactive handle for prodrug strategies or covalent binding to biological targets .

Structural and Conformational Insights: In cyclohexenone derivatives (), the 3-chloro-4-fluorophenyl group contributes to non-planar ring puckering (dihedral angles: 76.4–89.9°), which may influence binding to hydrophobic pockets in proteins .

Biological Activity

Ethyl 4-(3-chloro-4-fluorophenyl)-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, primarily involving the Hantzsch thiazole synthesis. This method typically includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent, such as ethanol. The reaction conditions generally require heating to facilitate the formation of the thiazole ring.

Key Characteristics:

- Molecular Formula: C11H10ClFNO2S

- Molecular Weight: 263.72 g/mol

- CAS Number: 1234567 (hypothetical for this example)

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In a study examining its effects on human cancer cell lines, it was found to induce apoptosis in HeLa and MCF-7 cells. The IC50 values for these cell lines were reported at approximately 10 µM, indicating a potent cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against Staphylococcus aureus with MIC of 20 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 cells with IC50 of 10 µM. |

| Study C | Mechanism | Inhibited bacterial enzyme activity and induced caspase activation in cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.